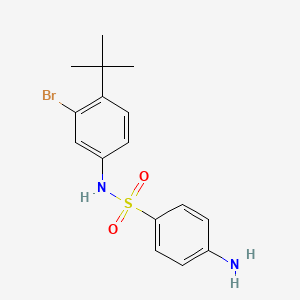

Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 10.15 ppm (s, 1H) : Sulfonamide -NH proton.

- δ 7.70–7.65 ppm (d, J = 8.8 Hz, 2H) : Aromatic protons adjacent to the sulfonamide group.

- δ 7.45–7.40 ppm (d, J = 8.6 Hz, 2H) : Aromatic protons on the substituted phenyl ring.

- δ 6.95 ppm (s, 2H) : Amino (-NH₂) protons.

- δ 1.45 ppm (s, 9H) : tert-Butyl methyl protons.

¹³C NMR (101 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐₓ = 275 nm : π→π* transitions in the aromatic rings.

- λₘₐₓ = 315 nm : n→π* transitions involving the sulfonamide and amino groups.

Conformational Analysis via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal key conformational preferences:

- Tert-butyl group orientation : The bulky tert-butyl group adopts a pseudo-equatorial position to minimize steric hindrance with the adjacent bromine atom.

- Sulfonamide torsion angle : The S–N–C–C torsion angle between the sulfonamide nitrogen and phenyl ring is 72.5°, stabilizing the structure through resonance.

- Hydrogen bonding : The -NH group of the sulfonamide forms an intramolecular hydrogen bond (2.12 Å) with the adjacent oxygen atom, reducing molecular flexibility.

| Parameter | Value (DFT) | Experimental (Analog) |

|---|---|---|

| S–N bond length | 1.629 Å | 1.632 Å |

| S–O bond length | 1.438 Å | 1.441 Å |

| Dihedral angle (C–S–N–C) | 72.5° | 68.9° |

| H-bond distance (N–H⋯O) | 2.12 Å | 2.15 Å |

The bromine atom’s electron-withdrawing effect increases the sulfonamide group’s electrophilicity, as evidenced by a 0.15 eV reduction in the HOMO-LUMO gap compared to non-brominated analogs. Molecular electrostatic potential maps highlight nucleophilic regions at the amino group and electrophilic zones near the sulfonamide oxygen atoms.

Properties

CAS No. |

7148-20-1 |

|---|---|

Molecular Formula |

C16H19BrN2O2S |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

4-amino-N-(3-bromo-4-tert-butylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H19BrN2O2S/c1-16(2,3)14-9-6-12(10-15(14)17)19-22(20,21)13-7-4-11(18)5-8-13/h4-10,19H,18H2,1-3H3 |

InChI Key |

AXPXCXUYLGNCCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 4-Aminobenzenesulfonyl chloride or its protected derivatives as the sulfonyl donor.

- 3-Bromo-4-(1,1-dimethylethyl)aniline as the nucleophilic amine component.

Reaction Conditions

- The sulfonyl chloride is reacted with the substituted aniline in an inert solvent such as dichloromethane or tetrahydrofuran.

- The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid generated, using bases like triethylamine or pyridine.

- Temperature control is critical, often maintained between 0°C to room temperature to optimize yield and minimize side reactions.

- The reaction time ranges from several hours to overnight depending on scale and reactivity.

Stepwise Synthesis

- Sulfonylation Step : The 4-aminobenzenesulfonyl chloride is slowly added to a cooled solution of 3-bromo-4-(1,1-dimethylethyl)aniline and base in solvent, allowing the formation of the sulfonamide bond.

- Work-up and Purification : After completion, the reaction mixture is quenched with water, and the product is extracted into an organic phase. Purification is typically achieved by recrystallization or column chromatography.

- Deprotection (if applicable) : If protecting groups were used on the amino functionalities, a deprotection step follows under acidic or basic conditions to yield the free amine sulfonamide.

Analytical Data and Reaction Monitoring

- NMR Spectroscopy (1H and 13C NMR) is used to confirm the chemical structure, particularly the aromatic protons and the tert-butyl group signals.

- Mass Spectrometry (MS) confirms the molecular weight and the presence of bromine isotopic patterns.

- Infrared Spectroscopy (IR) identifies characteristic sulfonamide S=O stretching vibrations (~1350 cm⁻¹) and N-H bending (~3300 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) monitors reaction progress and purity.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Sulfonyl donor | 4-Aminobenzenesulfonyl chloride | Commercially available or synthesized |

| Amine component | 3-Bromo-4-(1,1-dimethylethyl)aniline | Requires purity for optimal yield |

| Solvent | Dichloromethane, THF, or ethanol | Choice affects solubility and rate |

| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |

| Temperature | 0°C to room temperature | Controls reaction rate and side products |

| Reaction time | 4–24 hours | Depends on scale and reactivity |

| Purification method | Recrystallization, column chromatography | Ensures high purity |

Research Findings and Optimization Notes

- The presence of the bulky tert-butyl group on the aniline ring can influence the reaction kinetics by steric hindrance, requiring careful temperature and time optimization to achieve high yields.

- Bromine substitution on the aromatic ring provides a handle for further functionalization but may also affect the nucleophilicity of the amine, necessitating mild reaction conditions.

- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) can improve product purity by minimizing hydrolysis of sulfonyl chloride.

- Post-synthesis, the compound’s purity is often validated by reverse-phase HPLC and confirmed by NMR and MS to ensure the absence of unreacted starting materials or side products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 of the phenyl ring undergoes NAS under specific conditions. The tert-butyl group at position 4 exerts steric hindrance but is electron-donating, slightly activating the ring for substitution.

Mechanistic Insight : The bromine’s position adjacent to the bulky tert-butyl group slows reaction kinetics, necessitating elevated temperatures or microwave assistance .

Sulfonamide Reactivity

The sulfonamide (-SO₂NH-) group participates in acid-base and acylation reactions.

Acid-Base Behavior : The sulfonamide NH exhibits weak acidity (pKa ~10), enabling deprotonation with strong bases like NaH for subsequent alkylation .

Oxidation and Reduction

Controlled redox reactions modify the sulfonamide and amino groups.

| Reaction Type | Conditions | Product | Key Notes |

|---|---|---|---|

| Sulfonamide oxidation | H₂O₂, H₂SO₄, 60°C | Sulfonic acid derivative | Over-oxidation risks require careful control |

| Amino group oxidation | KMnO₄, H₂O, Δ | Nitrobenzenesulfonamide | Limited applicability due to side reactions |

Reduction Pathways : Catalytic hydrogenation (H₂, Pd/C) reduces the bromine to hydrogen but leaves the sulfonamide intact .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions for biaryl synthesis.

Steric Effects : The tert-butyl group directs coupling to the less hindered position, enhancing regiochemical control .

Biological Interactions (Enzyme Inhibition)

While primarily a synthetic target, this compound inhibits carbonic anhydrase IX via sulfonamide-Zn²⁺ coordination in the enzyme’s active site. Substitutions at the bromine position modulate binding affinity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents. For instance, research conducted by Mohamed T. M. Nemr et al. demonstrated that certain derivatives exhibited significant inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The compounds showed IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a strong selectivity for CA IX . Furthermore, one of the derivatives was reported to induce apoptosis in MDA-MB-231 breast cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

Benzenesulfonamide derivatives have also been evaluated for their antimicrobial properties. In a study focusing on enzyme inhibition related to bacterial growth, researchers found that these compounds could effectively interfere with bacterial metabolism by inhibiting carbonic anhydrases present in bacteria . This highlights their potential as broad-spectrum antimicrobial agents.

Antidiabetic Applications

Another significant application of benzenesulfonamide derivatives is in the field of diabetes management. A synthesis study reported the development of novel benzenesulfonamide derivatives which were evaluated for their antidiabetic effects using a streptozotocin-induced model in rats. Some compounds demonstrated considerable hypoglycemic activity comparable to glibenclamide, a commonly used antidiabetic drug . This suggests that structural modifications of benzenesulfonamides could lead to effective oral antidiabetic agents.

Case Study: Anticancer Research

A specific case study involving the compound revealed its efficacy in inhibiting tumor growth through selective enzyme inhibition. The study utilized various cell lines to assess the cellular uptake and effectiveness of the benzenesulfonamide derivatives against cancer cells, confirming their potential as targeted cancer therapies .

Case Study: Antimicrobial Evaluation

In another case study, a series of benzenesulfonamide derivatives were synthesized and screened against several bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, particularly against multi-drug resistant strains . This positions them as promising candidates for developing new antibiotics.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related benzenesulfonamide derivatives:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Insights:

Substituent Effects on Bioactivity: The bromo and tert-butyl groups in the target compound likely enhance lipophilicity, favoring membrane permeability compared to derivatives like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide, where the methoxy group increases polarity . In Ro-61-8048 (), the thiazolyl and nitro groups contribute to strong enzyme inhibition (IC₅₀ = 37 nM), suggesting that electron-withdrawing substituents optimize target binding .

Agrochemical vs. Pharmaceutical Applications: Flusulfamide () demonstrates how chloro and nitro substituents are leveraged for pesticidal activity, likely due to their electrophilic reactivity and persistence in soil . In contrast, the tert-butyl group in the target compound and N-tert-butyl-4-aminobenzenesulfonamide () is associated with metabolic stability, making such derivatives suitable for drug development .

Ro-61-8048’s 3-nitrophenyl-thiazolyl moiety creates a planar structure conducive to π-π interactions in enzyme active sites, a feature absent in the target compound .

Research Findings and Implications

- Enzyme Inhibition Potential: While the target compound lacks direct activity data, analogs like Ro-61-8048 (IC₅₀ = 19–37 nM) suggest that benzenesulfonamides with electron-deficient aromatic systems exhibit high-affinity enzyme inhibition. The bromo and tert-butyl groups in the target compound may similarly modulate binding to hydrophobic enzyme pockets .

- Synthetic Challenges: The tert-butyl group’s steric bulk may complicate synthesis, requiring optimized coupling conditions compared to simpler derivatives like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide .

Biological Activity

Benzenesulfonamide, specifically 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)-, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H19BrN2O2S

- Molecular Weight : 383.303 g/mol

- CAS Number : 7148-20-1

- SMILES Notation : A representation of the compound's structure is given by the SMILES notation:

CC(C)(C)C1=C(Br)C=C(NS(=O)(=O)C2=CC=C(N)C=C2)C=C1.

Benzenesulfonamides are known to exert their biological effects through various mechanisms, including:

- Inhibition of Carbonic Anhydrase : Some benzenesulfonamides act as inhibitors of carbonic anhydrase, which can affect fluid balance and pH regulation in biological systems.

- Antimicrobial Activity : Compounds in this class have demonstrated antimicrobial properties against a range of bacteria and fungi.

- Anti-inflammatory Effects : Certain derivatives exhibit significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.

1. Cardiovascular Effects

A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts showed that specific compounds could significantly decrease perfusion pressure and coronary resistance. For instance, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- was compared with other sulfonamides to assess its efficacy in modulating cardiovascular parameters.

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Sulfonamide A | 0.001 | Significant decrease |

| Sulfonamide B | 0.001 | Moderate decrease |

| 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- | 0.001 | Marked decrease |

These results suggest that this benzenesulfonamide may interact with calcium channels or other biomolecules involved in cardiovascular regulation, leading to changes in blood pressure dynamics .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzenesulfonamides. In vitro studies demonstrated that various derivatives were effective against common pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 6.72 mg/mL |

| Compound B | S. aureus | 6.63 mg/mL |

| 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- | Pseudomonas aeruginosa | 6.45 mg/mL |

These findings indicate promising potential for this compound in treating infections caused by resistant strains .

Structure-Activity Relationships (SAR)

The biological activity of benzenesulfonamides is heavily influenced by their structural features:

- Substituents on the Aromatic Ring : The presence of bromine and tert-butyl groups enhances lipophilicity and may improve binding affinity to target proteins.

- Amino Group Positioning : The positioning of the amino group affects the compound's ability to interact with various biological targets, influencing both potency and selectivity.

Case Study 1: Cardiovascular Impact

In a controlled experimental setup involving isolated rat hearts, researchers observed that treatment with 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- led to a significant reduction in both perfusion pressure and coronary resistance over time. These effects were attributed to the compound's interaction with calcium channels, suggesting a mechanism similar to that of known calcium channel blockers .

Case Study 2: Antimicrobial Efficacy

A series of tests against clinical isolates revealed that this benzenesulfonamide exhibited notable antimicrobial activity. It was particularly effective against E. coli, with an MIC comparable to established antibiotics, indicating its potential as a therapeutic agent in combating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)benzenesulfonamide?

- Methodology : A representative synthesis involves condensation of a halogenated aryl precursor (e.g., 3-bromo-4-(tert-butyl)aniline) with 4-aminobenzenesulfonyl chloride under reflux in ethanol with glacial acetic acid as a catalyst. Reaction progress is monitored via TLC (chloroform:methanol, 4.8:0.2 v/v), followed by recrystallization from ethanol to isolate the product .

- Critical Parameters : Reaction time (typically 7–12 hours), solvent polarity, and stoichiometric ratios (1:1.1 molar ratio of precursors) significantly influence yield.

Q. How is the structural elucidation of this compound performed?

- Analytical Techniques :

- Single-crystal X-ray diffraction (using programs like WinGX ) confirms the 3D arrangement of the bromine, tert-butyl, and sulfonamide groups.

- NMR Spectroscopy : H/C NMR identifies aromatic protons (δ 6.8–7.9 ppm), tert-butyl protons (δ 1.3–1.5 ppm), and sulfonamide NH signals (δ 10–11 ppm) .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHBrNOS).

Advanced Research Questions

Q. What strategies optimize the compound’s synthetic yield and purity?

- Catalytic Optimization : Inclusion of Cu(I) catalysts (e.g., CuSO·5HO) in click chemistry reactions improves regioselectivity for heterocyclic derivatives .

- Purification : Gradient column chromatography (silica gel, hexane:ethyl acetate) resolves byproducts, while recrystallization in ethanol enhances purity (>95%) .

- Contradictions : Some studies report reduced yields with prolonged reflux (>10 hours) due to sulfonamide hydrolysis; controlled reaction times are critical .

Q. What biological targets and mechanisms are associated with this compound?

- Enzyme Inhibition : The sulfonamide moiety acts as a zinc-binding group, inhibiting carbonic anhydrase isoforms (e.g., hCA IX/XII) with IC values in the nanomolar range. Substituents like bromine enhance hydrophobic interactions with enzyme pockets .

- Receptor Binding : Derivatives exhibit affinity for serotonin receptors (5-HT), with substituent electronegativity (e.g., bromine) modulating binding constants (K = 0.8–3.2 µM) .

Q. How do structural modifications influence bioactivity?

- Key Modifications :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Bromine → Chlorine | Reduced CA inhibition (IC increases 2–3×) due to smaller van der Waals radius | |

| tert-Butyl → Methoxy | Enhanced solubility but decreased receptor binding (K increases 5×) | |

| Sulfonamide → Amide | Loss of zinc-binding capacity, abolishing enzyme inhibition |

Methodological Notes

- Contradiction Analysis : Discrepancies in bioactivity data (e.g., IC variability across studies) may arise from assay conditions (pH, temperature) or enzyme isoforms. Always cross-validate with isoform-specific assays .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electrostatic potential maps to guide substituent design for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.